Cas no 80311-89-3 (N-Benzyl 4-bromobenzamide)
N-Benzyl 4-bromobenzamide Chemical and Physical Properties
Names and Identifiers
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- N-Benzyl-4-bromobenzamide
- N-Benzyl 4-bromobenzamide
- 4-bromo-N-benzylbenzamide
- 4-Bromo-N-(phenylmethyl)benzamide (ACI)
- N-(4-Bromobenzoyl)benzylamine
- Cambridge id 5214056
- CHEMBL1885762
- MFCD00443890
- AS-58472
- D97526
- SCHEMBL8042301
- HMS2644G23
- A864706
- SY317069
- AKOS000186162
- MLS000692855
- CS-0187578
- 80311-89-3
- DTXSID60354758
- SMR000285612
-
- MDL: MFCD00443890
- Inchi: 1S/C14H12BrNO/c15-13-8-6-12(7-9-13)14(17)16-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,16,17)
- InChI Key: RLXPLHLLCIBNAN-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC(Br)=CC=1)NCC1C=CC=CC=1
Computed Properties
- Exact Mass: 289.01000
- Monoisotopic Mass: 289.01023g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 243
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 29.1Ų
Experimental Properties
- PSA: 29.10000
- LogP: 3.77000
N-Benzyl 4-bromobenzamide Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
N-Benzyl 4-bromobenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-BR962-1g |
N-Benzyl 4-bromobenzamide |
80311-89-3 | 97% | 1g |
419.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-BR962-250mg |
N-Benzyl 4-bromobenzamide |
80311-89-3 | 97% | 250mg |
228.0CNY | 2021-08-04 | |
| Fluorochem | 218644-1g |
N-Benzyl-4-bromobenzamide |
80311-89-3 | 95% | 1g |
£76.00 | 2022-03-01 | |
| Fluorochem | 218644-5g |
N-Benzyl-4-bromobenzamide |
80311-89-3 | 95% | 5g |
£219.00 | 2022-03-01 | |
| Fluorochem | 218644-25g |
N-Benzyl-4-bromobenzamide |
80311-89-3 | 95% | 25g |
£688.00 | 2022-03-01 | |
| TRC | B300018-100mg |
N-Benzyl 4-bromobenzamide |
80311-89-3 | 100mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B300018-250mg |
N-Benzyl 4-bromobenzamide |
80311-89-3 | 250mg |
$ 75.00 | 2023-04-18 | ||
| TRC | B300018-500mg |
N-Benzyl 4-bromobenzamide |
80311-89-3 | 500mg |
$ 87.00 | 2023-04-18 | ||
| TRC | B300018-1g |
N-Benzyl 4-bromobenzamide |
80311-89-3 | 1g |
$ 98.00 | 2023-04-18 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N186694-5g |
N-Benzyl 4-bromobenzamide |
80311-89-3 | 97% | 5g |
¥794.90 | 2023-09-01 |
N-Benzyl 4-bromobenzamide Production Method
Production Method 1
1.2 Solvents: Dichloromethane ; 3 min
Production Method 2
Production Method 3
Production Method 4
Production Method 5
Production Method 6
Production Method 7
Production Method 8
1.2 10 min, 0 °C
1.3 2.5 h, rt
Production Method 9
Production Method 10
1.2 Solvents: Dimethylformamide ; 16.67 min, 40 °C
Production Method 11
Production Method 12
Production Method 13
1.2 Reagents: Cesium carbonate ; 12 h, 130 °C
Production Method 14
Production Method 15
Production Method 16
Production Method 17
Production Method 18
Production Method 19
Production Method 20
1.2 15 min, rt
Production Method 21
1.2 Reagents: Water
Production Method 22
Production Method 23
Production Method 24
1.2 3 h, rt
Production Method 25
Production Method 26
Production Method 27
1.2 16 h, rt
Production Method 28
Production Method 29
Production Method 30
Production Method 31
Production Method 32
1.2 Reagents: Cesium carbonate Catalysts: Iridium, di-μ-chlorodichlorobis[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopen… Solvents: Toluene ; 12 h, 130 °C
Production Method 33
1.2 Reagents: Ammonia Solvents: Water ; 40 min, rt
N-Benzyl 4-bromobenzamide Raw materials
- 4-Bromobenzyl alcohol
- 4-Bromobenzoyl chloride
- 4-Bromobenzonitrile
- α-Azidotoluene
- 4-Bromobenzamide
- Ethyl 4-bromobenzoate
- 4-Bromobenzoic acid
- 4-Bromobenzoic Acid Methyl Ester
- 4-Bromobenzaldehyde
- 4-Bromobenzaldehyde oxime
- Benzoic acid, 4-bromo-, 2-[(4-hydroxybutyl)thio]-6-methyl-4-pyrimidinyl ester
- Benzyl alcohol
- 1-Bromo-4-iodobenzene
- Benzenecarbothioic acid, 4-bromo-, S-phenyl ester
- (OC)5WNH2CH2Ph
N-Benzyl 4-bromobenzamide Preparation Products
N-Benzyl 4-bromobenzamide Suppliers
N-Benzyl 4-bromobenzamide Related Literature
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
Additional information on N-Benzyl 4-bromobenzamide
Recent Advances in the Study of N-Benzyl 4-bromobenzamide (CAS: 80311-89-3)
N-Benzyl 4-bromobenzamide (CAS: 80311-89-3) is a brominated benzamide derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile applications in drug discovery and development. Recent studies have explored its potential as a key intermediate in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and antimicrobial agents. This research brief aims to provide an overview of the latest findings related to this compound, highlighting its chemical properties, biological activities, and potential therapeutic applications.
One of the most notable advancements in the study of N-Benzyl 4-bromobenzamide is its role in the synthesis of novel kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound serves as a crucial building block for the development of selective inhibitors targeting protein kinases involved in cancer progression. The researchers utilized N-Benzyl 4-bromobenzamide as a scaffold to introduce various functional groups, resulting in compounds with enhanced binding affinity and specificity for their target kinases. These findings underscore the compound's utility in rational drug design.
In addition to its applications in oncology, N-Benzyl 4-bromobenzamide has also been investigated for its antimicrobial properties. A recent study in Bioorganic & Medicinal Chemistry Letters reported that derivatives of this compound exhibit potent activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The study attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis, suggesting its potential as a lead compound for the development of new antibiotics. Further optimization of its structure could yield derivatives with improved pharmacokinetic profiles.
The chemical versatility of N-Benzyl 4-bromobenzamide is further exemplified by its use in organic synthesis. Researchers have employed this compound in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, to construct complex heterocyclic frameworks. These methodologies have enabled the efficient synthesis of diverse libraries of compounds for high-throughput screening in drug discovery programs. The compound's stability and reactivity make it a valuable tool for synthetic chemists.
Despite these promising developments, challenges remain in the clinical translation of N-Benzyl 4-bromobenzamide-based therapeutics. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further preclinical studies. Nevertheless, the compound's unique chemical properties and broad applicability position it as a promising candidate for future research in chemical biology and drug development.
In conclusion, N-Benzyl 4-bromobenzamide (CAS: 80311-89-3) continues to be a focal point of research in the chemical biology and medicinal chemistry communities. Its role as a versatile intermediate in drug synthesis, coupled with its demonstrated biological activities, highlights its potential to contribute to the discovery of novel therapeutics. Ongoing studies are expected to further elucidate its mechanisms of action and expand its applications in addressing unmet medical needs.
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